molecular formula C20H21NO2 B13724067 tert-Butyl ((4'-ethynyl-[1,1'-biphenyl]-4-yl)methyl)carbamate

tert-Butyl ((4'-ethynyl-[1,1'-biphenyl]-4-yl)methyl)carbamate

Cat. No.: B13724067
M. Wt: 307.4 g/mol
InChI Key: AZVOOUZAHMDRDE-UHFFFAOYSA-N
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Description

tert-Butyl ((4’-ethynyl-[1,1’-biphenyl]-4-yl)methyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an ethynyl group attached to a biphenyl structure, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4’-ethynyl-[1,1’-biphenyl]-4-yl)methyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4’-ethynyl-[1,1’-biphenyl]-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

tert-Butyl ((4’-ethynyl-[1,1’-biphenyl]-4-yl)methyl)carbamate is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((4’-ethynyl-[1,1’-biphenyl]-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((4’-ethynyl-[1,1’-biphenyl]-4-yl)methyl)carbamate is unique due to the presence of the ethynyl group attached to the biphenyl structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

tert-butyl N-[[4-(4-ethynylphenyl)phenyl]methyl]carbamate

InChI

InChI=1S/C20H21NO2/c1-5-15-6-10-17(11-7-15)18-12-8-16(9-13-18)14-21-19(22)23-20(2,3)4/h1,6-13H,14H2,2-4H3,(H,21,22)

InChI Key

AZVOOUZAHMDRDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C

Origin of Product

United States

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